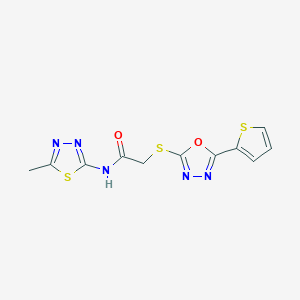

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . Thiadiazole compounds are important in medicinal chemistry due to their wide range of biological activities, including anticancer activities .

Synthesis Analysis

The synthesis of similar thiadiazole compounds involves the use of starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of these compounds is elucidated using 1H-NMR, 13C-NMR, and mass spectrometry . For example, a similar compound, 2-((5-(Ethylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide, has a 1H-NMR spectrum with peaks at 1.13 (3H, t, J =7.2 Hz, -CH3), 3.24 (2H, q, J =5.3 Hz, -CH2-), 4.17 (2H, s, -CH2-), and 7.81 (1H, br.s., -NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form hydrazine derivatives, followed by the reaction of these derivatives with hydrazonoyl chloride derivatives to form the targeted 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-((5-(Ethylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide has a melting point of 247.6 – 249.9 °C .Aplicaciones Científicas De Investigación

- Thiadiazole derivatives, including the compound , have shown promising antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. The compound’s unique structure may contribute to its ability to inhibit microbial growth .

- Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Some studies suggest that thiadiazole-based compounds exhibit anti-inflammatory effects. Researchers explore their potential as novel anti-inflammatory agents .

- The field of oncology continually seeks new compounds for cancer treatment. The compound’s dual heterocyclic structure (thiadiazole and oxadiazole) could be relevant. Researchers investigate its cytotoxicity against cancer cell lines and its potential as an anticancer agent .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are a significant health challenge. Some thiadiazole derivatives have demonstrated neuroprotective effects. Researchers study their impact on neuronal health and explore their potential therapeutic applications .

- Oxidative stress contributes to various health issues. Compounds with antioxidant properties can counteract this stress. Investigations into the compound’s antioxidant capacity may reveal its relevance in preventing oxidative damage .

- The compound’s sulfur-containing group suggests potential metal ion chelation properties. Chelators play a role in metal detoxification and may have applications in treating heavy metal poisoning or other metal-related disorders .

- Computational approaches, such as molecular docking, can predict how a compound interacts with specific proteins or enzymes. Researchers use these studies to understand the compound’s binding affinity and potential targets .

- Understanding the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is crucial for drug development. Researchers explore modifications to enhance its bioavailability and optimize its pharmacological profile .

Antimicrobial Activity

Anti-Inflammatory Potential

Anticancer Research

Neuroprotective Properties

Antioxidant Capacity

Metal Ion Chelation

Molecular Docking Studies

Pharmacokinetics and Drug Design

Direcciones Futuras

The future directions in the research of thiadiazole compounds involve the design and synthesis of more potent and highly selective molecules to improve current anticancer therapy with lower or no toxicity to normal cells . The sulfur atom of 1,3,4-thiadiazole imparts improved mesoionic nature and liposolubility, which give this class of compounds good tissue permeability .

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2S3/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(18-11)7-3-2-4-19-7/h2-4H,5H2,1H3,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJALQWQQHAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)